Product packaging for 7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE(Cat. No.:CAS No. 1042972-65-5)

7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE

Cat. No.: B3392489
CAS No.: 1042972-65-5
M. Wt: 164.16 g/mol
InChI Key: CZLCXZFEQSFCET-UHFFFAOYSA-N
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Description

7-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1042972-65-5) is a chemical compound of significant interest in medicinal and organic chemistry, serving as a versatile scaffold for the synthesis of diverse heterocyclic systems. It belongs to the 1,4-dihydro-benzo[d][1,3]oxazin-2-one class, a framework known to be a key structural element in a variety of biologically active compounds . The benzo[d][1,3]oxazin-2(4H)-one core is structurally related to isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione), which is a well-known precursor in the synthesis of pharmaceutical agents such as methaqualone and other 4-quinazolinone-based drugs . Compounds within this structural class have demonstrated a wide range of biological activities, including serving as potent hepatitis C virus (HCV) inhibitors, butyrylcholinesterase (BChE) inhibitors, and histone acetyltransferases (HATs) inhibitors. They have also been reported to exhibit antiallergic, antitumor, antipsychotic, and antimycobacterial properties . Furthermore, related structures like 7-substituted 2H-1,4-benzoxazin-3(4H)-ones have been specifically investigated for their anticonvulsant activities . This compound is offered with a purity of ≥95% . It is supplied as a solid and should be stored sealed in a dry environment. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B3392489 7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE CAS No. 1042972-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-2-1-5-4-12-8(11)10-7(5)3-6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLCXZFEQSFCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725603
Record name 7-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042972-65-5
Record name 7-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Amino 1h Benzo D 1 2 Oxazin 2 4h One and Its Analogs

Strategies for the Construction of the 1H-Benzo[d]acs.orgacs.orgoxazin-2(4H)-one Core

The fundamental structure of 1H-Benzo[d] acs.orgacs.orgoxazin-2(4H)-one can be assembled through several primary pathways, including cyclization, carbonylation, and coupling reactions.

Cyclization strategies involving anilines and, more commonly, anthranilic acids are foundational in benzoxazinone (B8607429) synthesis. These methods involve the formation of the critical C-O and N-C bonds of the heterocyclic ring from an ortho-substituted benzene (B151609) precursor.

The reaction of anthranilic acids with various carbonylating agents is a traditional and effective method for forming the benzoxazinone ring. Classical approaches involve the condensation of anthranilic acid with aggressive reagents like acid chlorides and acid anhydrides. umich.edu However, these methods can suffer from harsh reaction conditions and limited functional group compatibility. umich.edu

More modern approaches utilize activating agents to facilitate cyclodehydration under milder conditions. For instance, a mixture of cyanuric chloride and dimethylformamide (DMF) can efficiently cyclize N-acylated anthranilic acids to yield 2-functionalized benzoxazin-4-ones. nih.gov This method proceeds through an iminium cation intermediate and is applicable to a range of 2-aryl, heteroaryl, and amino-substituted benzoxazinones. nih.gov

Another approach involves a two-step synthesis starting from 2-aminobenzoic acids, where the amino group is first protected with groups like fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or ethoxycarbonyl (EtOCO). rsc.orgnih.gov Subsequent treatment with thionyl chloride promotes activation and cyclization to form the 1H-benzo[d] acs.orgacs.orgoxazine-2,4-dione structure. rsc.orgnih.govresearchgate.net

Table 1: Synthesis of 1H-Benzo[d] acs.orgacs.orgoxazine-2,4-diones via N-Protected Anthranilic Acids

Starting Material Protecting Group Reagent Product Yield Reference
2-Aminobenzoic Acid Fmoc Thionyl Chloride Isatoic Anhydride >97% researchgate.net
2-Amino-5-methylbenzoic Acid Fmoc Thionyl Chloride 6-Methylisatoic Anhydride >97% researchgate.net
2-Aminobenzoic Acid Cbz Thionyl Chloride Isatoic Anhydride >97% researchgate.net

The acid-catalyzed reaction of anthranilic acids with orthoesters provides a direct route to 2-substituted benzo[d] acs.orgacs.orgoxazin-4-ones. nih.govmdpi.com This transformation can be performed under both thermal and microwave-assisted conditions. nih.govmdpi.com The reaction involves the initial formation of an intermediate which then undergoes cyclization and elimination of an alcohol. mdpi.com In some instances, particularly where the final elimination step is challenging, stable 2-alkoxy-1,2-dihydro-4H-benzoxazine-4-ones can be isolated. nih.govmdpi.com Acetic acid is commonly used as a catalyst for this one-pot method. researchgate.net

Table 2: Acid-Catalyzed Cyclization of Anthranilic Acid with Orthoesters

Anthranilic Acid Derivative Orthoester Conditions Product Reference
Anthranilic Acid Triethyl Orthoformate Acetic Acid, Ethanol 2-Ethoxy-2,3-dihydro-4H-1,3-benzoxazin-4-one nih.gov
Aryl-substituted Anthranilic Acids Various Orthoesters Acetic Acid, Ethanol 2-Alkyl/Aryl-4H-benzo[d] acs.orgacs.orgoxazin-4-ones researchgate.net

Palladium-catalyzed carbonylation has emerged as a powerful tool for constructing heterocyclic systems. acs.orgumich.edu These reactions introduce a carbonyl group (CO) and facilitate subsequent intramolecular cyclization to form the benzoxazinone ring. acs.org

A notable advancement is the use of paraformaldehyde as a solid, stable, and less toxic surrogate for carbon monoxide gas. acs.orgacs.orgorganic-chemistry.orgnih.gov In this methodology, N-(o-bromoaryl)amides undergo palladium-catalyzed carbonylation to produce a variety of substituted benzoxazinones in good yields. acs.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ with a suitable ligand such as XantPhos. organic-chemistry.org This approach has been successfully applied to synthesize 2-amino-substituted benzoxazinones from 3-(2-bromophenyl)-1,1-diethylurea, achieving an 80% yield. acs.org

Another strategy involves the palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides. umich.eduumich.edu This process builds the 2-arylbenzoxazinone skeleton in a single step under CO pressure, demonstrating broad functional group tolerance on both the anthranilic acid and the aryl bromide components. umich.edu

Table 3: Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones

Substrate CO Source Catalyst System Product Yield Reference
N-(2-bromophenyl)benzamide Paraformaldehyde Pd(OAc)₂, XantPhos, KOAc 2-Phenyl-4H-3,1-benzoxazin-4-one 91% organic-chemistry.org
3-(2-Bromophenyl)-1,1-diethylurea Paraformaldehyde Pd(OAc)₂, XantPhos, KOAc 2-(Diethylamino)-4H-3,1-benzoxazin-4-one 80% acs.org

Copper-catalyzed reactions offer an alternative pathway, often valued for the lower cost of the catalyst compared to palladium. A tandem copper-catalyzed intermolecular decarboxylative cross-coupling cascade has been developed between o-bromobenzoic acids and amino acids like proline. nih.govresearcher.life This method allows for the synthesis of fused benzoxazinone scaffolds. nih.gov

In a related approach, a CuCl-catalyzed decarboxylative coupling between phenylglyoxylic acid and anthranilic acid has been reported. nih.gov The mechanism is thought to involve the decarboxylation of a copper-coordinated phenylglyoxylic acid anion, followed by insertion of anthranilic acid to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzoxazinone product. nih.gov Another facile copper-catalyzed method for synthesizing 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C–N coupling followed by a rearrangement process. acs.orgorganic-chemistry.org

Oxidative coupling methods provide a transition-metal-free or aerobic pathway to benzoxazinones. An iodine/tert-butyl hydroperoxide (I₂/TBHP)-mediated oxidative coupling combined with isocyanide insertion offers a green, metal-free route to a diverse range of 2-aminobenzoxazin-4-ones under mild conditions. mdpi.com

Similarly, an iodine-catalyzed oxidative cascade between anthranilic acid and various aldehydes using Oxone as an economical oxidant has been developed to access 2-arylbenzoxazin-4-ones. mdpi.com

Aerobic oxidative coupling represents another important strategy. A domino, copper-catalyzed reaction of arylmethanamines with 2-iodobenzoic acids under tandem and ligand-free aerobic conditions can produce functionalized benzoxazin-4-ones. mdpi.com The mechanism involves a copper-catalyzed Ullmann-type N-arylation, followed by aerobic oxidation to generate an imine intermediate, which then cyclizes to furnish the benzoxazinone ring. mdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. While specific MCRs leading directly to 7-amino-1H-benzo[d] acs.orgthieme-connect.comoxazin-2(4H)-one are not extensively detailed in the reviewed literature, the synthesis of related benzoxazinone cores often employs MCR principles. For instance, one-pot reactions involving anthranilic acids, which are precursors to the target compound, with various reagents like orthoesters or α-keto acids, demonstrate the utility of MCR-like strategies. nih.gov A copper-catalyzed one-pot reaction of anthranilic acids and α-keto acids proceeds through an amidation process to yield 2-substituted-4H-benzo[d] acs.orgthieme-connect.comoxazin-4-ones. nih.gov This highlights the potential for developing a specific MCR for the title compound by selecting an appropriately substituted anthranilic acid derivative.

Specialized Cyclization Reactions (e.g., Gold(I)-Catalyzed, Ag₂CO₃/TFA-Catalyzed)

Modern organic synthesis has increasingly turned to transition-metal catalysis for the construction of complex heterocyclic systems under mild conditions. Gold and silver catalysts, in particular, have shown remarkable efficacy in promoting cyclization reactions.

Gold(I)-Catalyzed Reactions: Gold(I) complexes are powerful catalysts for the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce substituted 4H-benzo[d] acs.orgthieme-connect.comoxazines. acs.orgnih.gov This process occurs through a chemoselective 6-exo-dig oxygen cyclization. acs.orgnih.gov The reaction mechanism involves the coordination of the cationic gold(I) catalyst to the alkyne, followed by the nucleophilic attack of the amide oxygen onto the activated triple bond. acs.orgnih.gov This methodology is noted for its mild reaction conditions, often proceeding at room temperature without the need for an inert atmosphere. nih.gov While this specific example leads to 4-benzyliden-2-aryl derivatives, the principle of gold-catalyzed heteroannulation of functionalized alkynes is a potent strategy for constructing the benzoxazine (B1645224) core. acs.orgthieme-connect.comnih.gov

Ag₂CO₃/TFA-Catalyzed Reactions: Silver salts, particularly silver carbonate (Ag₂CO₃), are versatile reagents in organic synthesis, acting as oxidants, bases, and catalysts with high alkynophilicity. mdpi.com A silver-mediated cascade synthesis has been developed for functionalized 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones starting from carbon dioxide and specifically designed precursors. bohrium.comresearchgate.net Furthermore, a combination of Ag₂CO₃ and trifluoroacetic acid (TFA) has been successfully used to catalyze the intramolecular annulation of N-Boc-2-alkynyl-4-bromo(alkynyl)-5-methylimidazoles, yielding imidazo[1,2-c] acs.orgthieme-connect.comoxazin-5-ones with high regioselectivity for the six-membered ring product. rsc.org This demonstrates the potential of silver-based catalytic systems to promote the cyclization necessary for forming the oxazinone ring.

Catalyst System Starting Materials Product Type Key Features Reference
Gold(I) ComplexesN-(2-alkynyl)aryl benzamides4-Benzyliden-2-aryl-4H-benzo[d] acs.orgthieme-connect.comoxazinesMild conditions (RT), no inert atmosphere, 6-exo-dig cyclization acs.org, nih.gov
Ag₂CO₃/TFAN-Boc-2-alkynyl-imidazolesImidazo[1,2-c] acs.orgthieme-connect.comoxazin-5-onesHigh regioselectivity, formation of a six-membered ring rsc.org
Ag₂CO₃-basedCO₂ and alkyne-diols1,4-Dihydro-2H-benzo-1,3-oxazin-2-onesDomino reaction, CO₂ utilization bohrium.com, researchgate.net

Regioselective Introduction of the 7-Amino Substituent

The precise placement of the amino group at the C-7 position is critical for the compound's identity and properties. This can be achieved either by starting with materials already containing the nitrogen functionality or by introducing it onto a pre-formed benzoxazinone ring.

The most direct route to 7-amino-1H-benzo[d] acs.orgthieme-connect.comoxazin-2(4H)-one involves using starting materials where the amino group, or a precursor, is already in the correct position on the aromatic ring. A logical precursor is a 2,4-diaminophenol (B1205310) derivative or, more commonly, a nitrated aminophenol. For example, the synthesis can start from 4-nitro-substituted anthranilic acids. The nitro group acts as a precursor to the amine, which can be reduced in a later step. The use of appropriately substituted anthranilic acids is a common strategy for building various benzoxazinones. nih.gov A two-step synthesis of 1H-benzo[d] acs.orgthieme-connect.comoxazine-2,4-diones starting from 2-aminobenzoic acids (anthranilic acids) has been reported, which could be adapted by using a 4-amino or 4-nitro-substituted version of the starting material. rsc.org

An alternative approach is to first construct the 1H-benzo[d] acs.orgthieme-connect.comoxazin-2(4H)-one core and then introduce the amino group. This typically involves an electrophilic nitration reaction followed by reduction. The directing effects of the substituents on the benzoxazinone ring will determine the position of nitration. For the unsubstituted 1H-benzo[d] acs.orgthieme-connect.comoxazin-2(4H)-one, nitration would lead to a mixture of isomers. However, by carefully controlling reaction conditions, regioselectivity can be achieved. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, often accomplished with reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. evitachem.com For instance, the synthesis of 8-nitro-1H-benzo[d] acs.orgthieme-connect.comoxazin-2(4H)-one is achieved via nitration, and this nitro group can then be reduced to an amine. evitachem.com A similar strategy targeting the 7-position would be a viable route.

This strategy involves the incorporation of the nitrogen atom that will become the 7-amino group as part of one of the key reactants during the ring-forming step. While the primary nitrogen of the oxazine (B8389632) ring typically comes from an aminophenol or anthranilic acid derivative, MCRs or cascade reactions could be designed where one component carries the latent 7-amino functionality. For example, a reaction could be envisioned between a suitably protected 1,2,4-triaminobenzene derivative and a carbonyl source like phosgene (B1210022) or its equivalent to directly form the 7-amino-substituted benzoxazinone core.

Derivatization Strategies for 7-AMINO-1H-BENZO[d]acs.orgthieme-connect.comOXAZIN-2(4H)-ONE Analogs

The presence of the 7-amino group and the N-H group within the oxazine ring provides two primary sites for further chemical modification, allowing for the creation of a diverse library of analogs.

N-Acylation/Sulfonylation of the 7-Amino Group: The primary aromatic amine at the 7-position is nucleophilic and can readily react with a variety of electrophiles. Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides provides sulfonamides. These modifications can significantly alter the electronic and steric properties of the molecule.

N-Alkylation/Arylation of the 7-Amino Group: The 7-amino group can undergo alkylation or arylation reactions, though direct alkylation may lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), can be employed to synthesize secondary or tertiary amine analogs.

Derivatization of the Oxazine Ring Nitrogen (N-1): The secondary amine within the oxazine ring can also be functionalized. Alkylation or acylation at this position introduces substituents that can modulate the compound's properties. For example, N-alkylation can be achieved using alkyl halides in the presence of a base.

These derivatization reactions are fundamental for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of the molecule for materials science applications.

Modifications at the Amino Group

The presence of a primary amino group at the 7-position of the 1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one scaffold provides a versatile handle for a variety of chemical modifications. These modifications are crucial for developing analogs with diverse physicochemical properties and biological activities. Key transformations include acylation to form amides and sulfonamides, and alkylation.

Acylation of the 7-amino group is a common strategy to introduce a wide range of substituents. This can be achieved by reacting the parent compound with various acylating agents such as acyl chlorides or acid anhydrides under basic conditions. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding 7-acetamido derivative. Similarly, reaction with benzoyl chloride would introduce a benzoyl group.

The synthesis of sulfonamides is another important modification. This is typically accomplished by reacting the 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of a stable sulfonamide linkage.

Alkylation of the 7-amino group introduces alkyl substituents, which can significantly alter the lipophilicity and steric properties of the molecule. Direct alkylation with alkyl halides can sometimes lead to a mixture of mono- and di-alkylated products. A more controlled approach is reductive amination, which involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. For example, reaction with benzaldehyde (B42025) followed by reduction would yield the 7-benzylamino derivative. A study has reported the synthesis of a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, which, although a different isomer, demonstrates the feasibility of this type of modification on a similar scaffold.

Representative Modifications at the 7-Amino Group

Modification Type Reagent Example Product Structure
Acylation (Amide) Acetyl Chloride 7-acetamido-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one
Acylation (Amide) Benzoyl Chloride 7-benzamido-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one
Sulfonylation Benzenesulfonyl Chloride 7-(phenylsulfonamido)-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one
Alkylation Benzyl Bromide/Base 7-(benzylamino)-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one

Substituent Variation on the Benzene Ring

Introducing various substituents onto the benzene ring of 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one is a key strategy for modulating its electronic properties and biological activity. The synthetic approaches to achieve this variation typically involve starting from appropriately substituted precursors.

Electron-withdrawing groups, such as nitro and halogen groups, can be incorporated by utilizing substituted anilines in the initial steps of the benzoxazinone synthesis. For example, the synthesis of 7-nitro-2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones has been achieved through the condensation of 4-nitroanthranilic acid with various acid chlorides. rsc.org Similarly, a 7-chloro-2-methyl-4H-benzo[d] researchgate.netnih.gov-oxazin-4-one has been synthesized from methyl-2-amino-5-chloro-benzoate. gsconlinepress.com Although these examples are for a different isomeric form, the principles of using substituted starting materials are applicable.

Electron-donating groups, such as alkoxy groups, can also be introduced. For instance, 7-amino-6-methoxy-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one has been described, highlighting the possibility of having both an amino and an alkoxy group on the benzene ring. dntb.gov.ua The synthesis of such compounds would typically start from a correspondingly substituted aminophenol or anthranilic acid derivative. The reactivity of the 7-amino group in this methoxy-substituted analog is noted to be similar to the parent compound, allowing for further modifications like nucleophilic substitution and acylation. dntb.gov.ua

The general strategy for achieving substituent variation on the benzene ring is to select a starting material that already contains the desired substituent in the correct position. The cyclization to form the benzoxazinone ring is then carried out on this pre-functionalized precursor.

Examples of Substituted 7-Amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one Analogs

Substituent Position Starting Material Example
Nitro 7 4-Nitroanthranilic acid
Chloro 7 2-Amino-5-chlorobenzoic acid
Methoxy 6 2-Amino-4-methoxyphenol

Alterations to the Oxazine Ring (e.g., Alkylation, Acylation)

Modification of the oxazine ring of 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one, specifically at the nitrogen atom, can significantly impact the compound's properties. These alterations typically involve N-alkylation and N-acylation reactions.

N-alkylation of the oxazine ring introduces an alkyl or substituted alkyl group on the nitrogen atom of the heterocyclic ring. This can be achieved by treating the parent benzoxazinone with an alkyl halide in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an inert solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and reaction conditions is crucial to ensure selective alkylation at the desired nitrogen atom. For the 1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one scaffold, the nitrogen at position 1 is the typical site of alkylation.

N-acylation of the oxazine ring involves the introduction of an acyl group to the ring nitrogen. This is commonly carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This modification can enhance the chemical stability of the oxazine ring and introduce new functional groups for further derivatization.

While specific examples of N-alkylation and N-acylation of 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one are not extensively detailed in the readily available literature, the general reactivity of the N-H bond in the oxazine ring of related benzoxazinone systems suggests that these transformations are feasible. The presence of the 7-amino group might require protection prior to the modification of the oxazine ring to avoid side reactions.

Potential Alterations to the Oxazine Ring

Modification Type Position Reagent Example Product Structure
N-Alkylation 1 Methyl Iodide/Base 7-amino-1-methyl-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one
N-Acylation 1 Acetyl Chloride/Base 1-acetyl-7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies in chemical synthesis. For the preparation of 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one and its analogs, several green chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The one-pot synthesis of benzoxazinone derivatives has been successfully achieved using microwave irradiation. researchgate.net For example, the synthesis of benzoxazinediones from phthalic anhydrides has been reported under solvent-free microwave conditions, highlighting the potential for cleaner and more efficient processes. nih.gov Microwave-assisted cyclization reactions can be particularly effective in the formation of the benzoxazinone ring system. gsconlinepress.com

Biocatalysis offers another sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups. The use of enzymes like lipase (B570770) for the synthesis of 1,4-benzoxazinone derivatives has been demonstrated. nih.gov While specific examples for the biocatalytic synthesis of 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one are not prevalent, the application of enzymes in the synthesis of related aminophenoxazinones suggests the potential for developing biocatalytic routes. researchgate.net

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is another key principle of green chemistry. This approach reduces solvent waste, energy consumption, and purification steps. Several one-pot procedures for the synthesis of the benzoxazinone core have been reported, often utilizing transition-metal catalysis or other efficient coupling strategies. rsc.org

The development of these green and sustainable synthetic routes is crucial for the environmentally responsible production of 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one and its derivatives for various applications.

Comparison of Synthetic Approaches

Approach Advantages Disadvantages
Conventional Synthesis Well-established procedures Often requires harsh conditions, long reaction times, and generates significant waste
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, reduced solvent usage Requires specialized equipment
Biocatalysis High selectivity, mild reaction conditions, environmentally benign Enzyme stability and cost can be a concern, substrate scope may be limited
One-Pot Synthesis Reduced waste, time, and energy consumption Optimization of reaction conditions for multiple steps can be challenging

Chemical Reactivity and Transformation Pathways of 7 Amino 1h Benzo D 1 2 Oxazin 2 4h One

Electrophilic and Nucleophilic Reactions on the Oxazine (B8389632) Ring System

The oxazine ring of 7-amino-1H-benzo[d] nih.govuomosul.edu.iqoxazin-2(4H)-one contains a carbamate moiety, which dictates its reactivity towards nucleophiles and electrophiles. The carbonyl carbon (C2) is electrophilic and represents the primary site for nucleophilic attack. This interaction often leads to the opening of the oxazine ring.

Nucleophilic attack at the C2 position by various nucleophiles, such as amines, hydrazines, and hydroxides, initiates a ring-opening sequence. This is the crucial first step in the conversion of benzoxazinones into other heterocyclic systems, most notably quinazolinones. The stability of the benzoxazinone (B8607429) ring is moderate, and it can be opened under relatively mild conditions, especially with strong nucleophiles.

Electrophilic attack, conversely, does not typically occur on the atoms of the oxazine ring itself due to the deactivating effect of the carbonyl group and the presence of the highly activated benzene (B151609) ring. Instead, electrophilic aromatic substitution is directed towards the benzene ring, with the powerful electron-donating 7-amino group dictating the position of substitution, primarily at the ortho (C6 and C8) positions.

Reaction Type Reagent/Condition Site of Reaction Product Type
Nucleophilic Acyl SubstitutionAmines, Hydrazine (B178648), HydroxidesCarbonyl Carbon (C2)Ring-opened intermediates
Electrophilic Aromatic SubstitutionNitrating agents, Halogens, etc.Benzene Ring (C6, C8)Substituted benzoxazinones

Transformations Involving the 7-Amino Group

The 7-amino group is a versatile functional handle that can undergo a wide array of chemical transformations characteristic of primary aromatic amines. These reactions allow for the extensive functionalization of the benzoxazinone core, enabling the synthesis of a broad library of derivatives.

Key transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt by treatment with nitrous acid. This intermediate is highly valuable as it can be subsequently converted into a variety of other functional groups (e.g., -OH, -X, -CN) through Sandmeyer or related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which can serve as intermediates for further synthetic elaborations.

These transformations are fundamental in modifying the electronic properties and steric profile of the molecule, and for introducing new points of connection for building larger, more complex structures.

Transformation Reagent(s) Functional Group Formed
AcylationAcyl chloride, Acetic anhydrideAmide
DiazotizationNaNO₂, HClDiazonium salt (-N₂⁺Cl⁻)
Sandmeyer ReactionCuX (X=Cl, Br, CN) on diazonium saltAryl halide, Aryl nitrile
Schiff Base FormationAldehyde or KetoneImine (Schiff Base)

Rearrangement and Cyclization Reactions to Fused Heterocycles

7-Amino-1H-benzo[d] nih.govuomosul.edu.iqoxazin-2(4H)-one is an excellent precursor for the synthesis of various fused heterocyclic systems due to its inherent reactivity. The oxazine ring can be opened and subsequently recyclized, or the amino group can be used as a handle to build additional rings onto the existing framework.

One of the most well-documented transformations of benzoxazinones is their conversion into quinazolinone derivatives. nih.govresearchgate.net This reaction typically involves treatment with a nitrogen nucleophile, such as hydrazine or a primary amine. researchgate.netgsconlinepress.com The process is initiated by the nucleophilic attack of the amine on the electrophilic C2 carbonyl carbon of the oxazine ring. This leads to the cleavage of the C-O bond and the formation of a ring-opened intermediate. Subsequent intramolecular cyclization via condensation between the newly introduced nitrogen and the carbamate carbonyl, followed by dehydration, yields the stable, six-membered quinazolinone ring system. nih.gov For instance, reacting a benzoxazinone with hydrazine hydrate is a common method to produce 3-amino-quinazolin-4(3H)-ones. gsconlinepress.com

Beyond quinazolinones, the 7-aminobenzoxazinone scaffold can be elaborated into more complex polycyclic structures. The transformation of benzoxazolinones into phenoxazinones, which are three-ring systems, has been observed in biotransformation studies, indicating the potential for such rearrangements. researchgate.net Synthetic strategies can be envisioned where the 7-amino group is the starting point for annulation reactions. For example, a Skraup reaction (using glycerol, an oxidizing agent, and sulfuric acid) could potentially construct a quinoline ring fused to the benzoxazinone core. Alternatively, reaction with β-ketoesters could lead to the formation of a fused pyridinone ring through a Combes-type reaction. These pathways open avenues to novel polycyclic systems with potentially interesting biological or material properties.

Starting Material Reagent(s) Fused Heterocycle Formed Reference
BenzoxazinoneHydrazine Hydrate3-Amino-quinazolinone nih.govgsconlinepress.com
BenzoxazinonePrimary AminesN-Substituted quinazolinone researchgate.netresearchgate.net
2-BenzoxazolinoneSoil microbes2-Amino-(3H)-phenoxazin-3-one researchgate.net

Metal-Catalyzed Transformations

While many metal-catalyzed methods focus on the synthesis of the benzoxazinone ring itself researchgate.netorganic-chemistry.org, the pre-formed 7-amino-1H-benzo[d] nih.govuomosul.edu.iqoxazin-2(4H)-one molecule is also a suitable substrate for various metal-catalyzed cross-coupling and C-H activation reactions. These advanced synthetic methods allow for precise and efficient modification of the heterocyclic core.

The aromatic portion of the molecule is amenable to palladium-catalyzed cross-coupling reactions. For this, the 7-amino group can be converted into a more synthetically useful functional group, such as a halide or triflate, via diazotization followed by a Sandmeyer or related reaction. The resulting aryl halide can then participate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to form C-C, C-O, or C-N bonds.

Furthermore, the field of C-H activation offers a more direct approach to functionalization. nih.gov Transition metals like palladium, rhodium, or ruthenium can catalyze the direct coupling of C-H bonds on the aromatic ring with various partners. beilstein-journals.org The presence of the directing amino and amide groups can influence the regioselectivity of these transformations, potentially enabling the functionalization of the C6 or C8 positions without prior activation.

Reaction Type Catalyst Potential Transformation
Suzuki CouplingPd(0) complexAryl-Aryl bond formation
Heck CouplingPd(0) complexAryl-Vinyl bond formation
C-H Activation/FunctionalizationPd(II), Rh(III), Ru(II)Direct arylation, alkenylation, etc. at C6/C8

Advanced Spectroscopic and Analytical Characterization of 7 Amino 1h Benzo D 1 2 Oxazin 2 4h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for assigning the structure of benzoxazinone (B8607429) derivatives. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus, offering insights into the effects of substituents on the aromatic ring and the heterocyclic core.

While specific data for 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one is not extensively published, analysis of closely related structures, such as 7-nitro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione, provides a strong basis for predicting its spectral features. nih.govnih.gov The electron-withdrawing nitro group in the 7-position significantly influences the chemical shifts of the aromatic protons. In contrast, the electron-donating amino group in the target compound would be expected to shift the signals of adjacent protons (H-6 and H-8) to a higher field (lower ppm values).

In the ¹H NMR spectrum, protons on the aromatic ring of a 7-substituted benzoxazinone typically appear as doublets or doublets of doublets, depending on their coupling with neighboring protons. The proton of the N-H group in the heterocyclic ring usually appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons (C=O) of the oxazinone ring are characteristically found at the most downfield positions (typically >150 ppm). nih.gov Aromatic carbons resonate in the 110-150 ppm range, with their precise shifts influenced by the nature of the substituent at the 7-position.

Table 1: Representative ¹H and ¹³C NMR Data for a 7-Nitro-1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione Derivative nih.gov

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-H12.09 (s, 1H)-
C=O (Position 2)-147.56
C=O (Position 4)-159.71
C-4a-111.15
C-58.14 (t, J = 10.5 Hz, 1H)131.85
C-67.96 (dd, J = 8.6, 2.0 Hz, 1H)118.24
C-7-143.02
C-87.86 (d, J = 2.0 Hz, 1H)116.40
C-8a-152.88

Data obtained in DMSO-d₆. s = singlet, d = doublet, dd = doublet of doublets, t = triplet.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

For unambiguous assignment of proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is invaluable for tracing the connectivity of protons within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as linking the aromatic ring protons to the carbonyl carbons of the oxazinone core. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. jcsp.org.pk

For 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: The amino group (NH₂) at the 7-position would typically display two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The N-H bond of the heterocyclic ring would also show a stretching vibration in this region, often as a broader peak. jcsp.org.pk

C=O Stretching: The carbonyl group of the cyclic carbamate (oxazinone) is a prominent feature, giving rise to a strong absorption band typically in the range of 1700-1760 cm⁻¹. nih.govnih.gov

C-N Stretching: Vibrations for the C-N bonds of the amino group and the heterocyclic ring would appear in the 1200-1350 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkage within the oxazinone ring will show characteristic stretches, usually in the 1000-1300 cm⁻¹ range.

Aromatic C=C and C-H Bending: Aromatic ring C=C stretching vibrations appear as a series of bands between 1450 and 1600 cm⁻¹, while C-H out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the benzene (B151609) ring. nih.gov

Table 2: Expected IR Absorption Bands for 7-AMINO-1H-BENZO[d] researchgate.netnih.govOXAZIN-2(4H)-ONE

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (NH₂)Asymmetric & Symmetric Stretch3300 - 3500
Amide (N-H)Stretch3100 - 3300
Carbonyl (C=O)Stretch1700 - 1760
Aromatic Ring (C=C)Stretch1450 - 1600
Ether (C-O-C)Asymmetric Stretch1200 - 1275

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov Using techniques like Electrospray Ionization (ESI), a molecule is ionized, typically by adding a proton to form the molecular ion [M+H]⁺. nih.govmdpi.com

The exact mass of the molecular ion allows for the confirmation of the elemental composition of the synthesized compound. For 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one (C₈H₇N₂O₂), the expected exact mass for the [M+H]⁺ ion would be approximately 179.05.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the molecular formula. mdpi.com

The fragmentation pattern, observed in MS/MS experiments, provides a fingerprint of the molecule's structure. Common fragmentation pathways for benzoxazinone derivatives may involve the loss of small molecules like CO or CO₂ from the heterocyclic ring, or cleavage of the ring itself. nih.govraco.cat The specific fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. nih.gov The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. jcsp.org.pk

The benzoxazinone core is a conjugated system, which is expected to absorb in the UV region. The presence of the amino group at the 7-position, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted parent compound. researchgate.net The electronic transitions are typically π → π* transitions within the conjugated aromatic and heterocyclic system. The position of λ_max can be sensitive to the solvent used, a phenomenon known as solvatochromism. beilstein-journals.orgresearchgate.net

Elemental Analysis and Chromatographic Purity Assessment

To confirm the empirical formula and assess the purity of a synthesized compound, elemental analysis and chromatographic techniques are essential.

Elemental Analysis: This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated theoretical values for the proposed molecular formula to verify its accuracy. nih.gov

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. nih.gov A sample is analyzed to produce a chromatogram, and the purity is typically calculated from the relative peak area of the main component compared to the total area of all peaks. A high purity sample should exhibit a single, sharp peak. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile derivatives.

Theoretical and Computational Investigations of 7 Amino 1h Benzo D 1 2 Oxazin 2 4h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. wikipedia.orgmdpi.com DFT is used to investigate the electronic structure of many-body systems, allowing for the calculation of ground-state properties like molecular geometry, energy, and electron density with a favorable balance between accuracy and computational cost. wikipedia.orgmdpi.com For the benzoxazinone (B8607429) scaffold, these calculations are crucial for understanding its fundamental chemical nature.

Conformational Analysis and Geometrical Optimization

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms (the molecule's conformation) must be determined. This process, known as geometrical optimization, involves finding the minimum energy structure on the potential energy surface.

For heterocyclic systems like benzo[d][1,3]oxazine derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. For example, in a study on related benzodiazepine (B76468) derivatives, calculations using the RHF/STO-3G level of theory were performed to obtain optimized geometrical parameters. jmaterenvironsci.com Such studies reveal that the benzo[d][1,3]oxazin-2(4H)-one core is not perfectly planar. The fusion of the benzene (B151609) ring with the oxazinone ring, which contains sp³-hybridized carbon and nitrogen atoms, results in a specific puckering of the heterocyclic portion of the molecule. The exact conformation is influenced by the nature and position of substituents on the aromatic ring. The amino group at the 7-position, for instance, would be expected to influence the electronic distribution and subtly alter the geometry compared to an unsubstituted parent molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's electronic behavior and chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability.

In studies of related polythiophenes containing benzo[d]thiazole and benzo[d]oxazole, DFT calculations were used to determine these electronic properties. nih.gov For the benzo[d][1,3]oxazine scaffold, the HOMO is typically distributed over the electron-rich benzene ring and the nitrogen atoms, while the LUMO is often localized on the carbonyl group and the aromatic system. ekb.eg The presence of an electron-donating amino group at the 7-position would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Heterocyclic System This table presents hypothetical but representative values for a molecule similar to the subject compound, as calculated by DFT methods.

ParameterValue (eV)Description
EHOMO -5.89Energy of the Highest Occupied Molecular Orbital
ELUMO -1.25Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.64ELUMO - EHOMO; indicates chemical reactivity

Reactivity and Stability Predictions

DFT calculations can provide quantitative descriptors of a molecule's reactivity and stability. A study on various oxazine (B8389632) derivatives used DFT to investigate and prove the reactivity and stability of the compounds. ekb.eg A higher HOMO energy correlates with a greater ability to donate electrons (acting as a nucleophile), while a lower LUMO energy indicates a greater ability to accept electrons (acting as an electrophile).

The HOMO-LUMO energy gap is a direct indicator of chemical stability; a larger gap suggests higher stability and lower reactivity because more energy is required to excite an electron from the HOMO to the LUMO. ekb.eg For 7-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one, the electron-donating amino group is predicted to increase the HOMO energy level, leading to a smaller energy gap compared to the unsubstituted parent compound, suggesting enhanced reactivity.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). rdd.edu.iq This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Ligand-Protein Interaction Prediction

Docking simulations place the ligand, such as a benzo[d][1,3]oxazine derivative, into the binding site of a target protein. The program then calculates the most stable binding poses, revealing specific interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H groups) and acceptors (like C=O groups).

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

In a study involving 7-nitro-2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones, molecular docking was used to assess binding to the enzyme caspase. nih.gov Similarly, other benzooxazin-4-one derivatives were docked into the active sites of bacterial proteins like dihydrofolate reductase to elucidate their antibacterial mechanism. rdd.edu.iq These studies consistently show that the carbonyl oxygen and the N-H group of the oxazine ring are key participants in hydrogen bonding, while the benzene ring often engages in hydrophobic or pi-stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Predicted Interactions of Benzoxazinone Derivatives with Protein Targets This table summarizes typical interactions observed in docking studies of related compounds.

Compound ClassProtein Target (PDB ID)Key Interacting ResiduesType of InteractionReference
7-Nitro-2-aryl-benzoxazinonesCaspaseArg, Gln, SerHydrogen Bonding, Pi-Alkyl nih.gov
2,3-Substituted-benzoxazinonesDihydrofolate Reductase (3FYV)Ser, Ile, PheHydrogen Bonding, Hydrophobic rdd.edu.iq
Benzoxazolone DerivativesSARS-CoV-2 RBD (EG.5.1)Lys, Tyr, PheHydrogen Bonding, Pi-Stacking chemmethod.com

Binding Affinity and Scoring Function Analysis

A crucial output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and the protein. This is typically expressed as a scoring function value, often in units of kcal/mol (binding energy) or as an estimated inhibition constant (Ki). nih.gov A lower binding energy value (i.e., more negative) indicates a more stable ligand-protein complex and stronger binding affinity.

These scores are used to rank different compounds and prioritize them for experimental testing. For instance, docking studies on 7-nitro-2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones revealed potent compounds with inhibition constants (Ki) in the nanomolar range. nih.gov In another study, various aniline (B41778) derivatives were evaluated, with the best compounds showing a free binding energy (ΔG) of -11.51 kcal/mol against the target receptor. researchgate.net These computational predictions of binding affinity are critical for correlating a compound's structure with its potential biological activity.

Table 3: Representative Binding Affinity Data from Docking Studies of Related Compounds

CompoundTarget ProteinBinding Score (kcal/mol)Predicted Inhibition Constant (Ki)Reference
Compound 3h (Naphthyl-substituted)Caspase-3.713 nmol nih.gov
Compound 3a (Tolyl-substituted)Caspase-4.397 nmol nih.gov
Compound 22 (Aniline derivative)Glucosamine-6-phosphate synthase-11.51- researchgate.net
Compound 8 (Benzoxazolone derivative)SARS-CoV-2 EG.5.1 RBD-8.9- chemmethod.com

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand and its biological target at an atomic level. These simulations can predict the stability of a ligand-protein complex and observe conformational changes that may occur upon binding.

While specific MD simulation studies exclusively focused on 7-AMINO-1H-BENZO[d] nih.govresearchgate.netOXAZIN-2(4H)-ONE are not extensively documented in publicly available literature, research on analogous benzoxazinone structures provides a framework for understanding its potential interactions. For instance, MD simulations have been successfully employed to study the interaction of benzoxazinone derivatives with various enzymes, revealing key binding modes and the stability of the resulting complexes. acs.orgnih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand within the active site of a protein. nih.gov

For 7-AMINO-1H-BENZO[d] nih.govresearchgate.netOXAZIN-2(4H)-ONE, the presence of the amino group at the 7-position and the lactam-like structure of the oxazinone ring are expected to be critical for its interaction with biological targets. MD simulations could elucidate how these functional groups contribute to the binding affinity and specificity for a given protein. The simulations would involve placing the ligand in a solvated model of the target protein and simulating their movements over time, from which binding free energies and interaction patterns can be calculated.

Table 1: Potential Interaction Sites for MD Simulation Analysis

Functional Group of LigandPotential Interacting Residues in a Target ProteinType of Interaction
7-Amino GroupAspartate, Glutamate, Serine, ThreonineHydrogen Bond Donor/Acceptor
Carbonyl Group (C2)Arginine, Lysine, SerineHydrogen Bond Acceptor
NH Group (N1)Aspartate, GlutamateHydrogen Bond Donor
Benzene RingPhenylalanine, Tyrosine, Tryptophan, Leucineπ-π Stacking, Hydrophobic Interactions

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds with similar features and potential biological activity.

Although specific pharmacophore models derived from 7-AMINO-1H-BENZO[d] nih.govresearchgate.netOXAZIN-2(4H)-ONE are not detailed in the available literature, the general benzoxazinone scaffold has been a subject of such studies. acs.org A hypothetical pharmacophore model for this compound would likely include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Virtual screening campaigns using such a pharmacophore model could identify novel compounds with potential applications in areas where benzoxazinones have shown promise, such as in the development of anticancer or antimicrobial agents. nih.govnih.gov The process would involve filtering large compound libraries to select molecules that match the pharmacophoric query, followed by further computational analysis like molecular docking to refine the hit list.

Table 2: Hypothetical Pharmacophoric Features of 7-AMINO-1H-BENZO[d] nih.govresearchgate.netOXAZIN-2(4H)-ONE

FeatureDescription
Hydrogen Bond Donor (HBD)The amino group at the 7-position and the NH group in the oxazinone ring.
Hydrogen Bond Acceptor (HBA)The carbonyl oxygen and the oxygen within the oxazinone ring.
Aromatic Ring (AR)The benzene ring, which can engage in aromatic interactions.
Hydrophobic (HY)The bicyclic core structure contributes to the overall hydrophobicity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before it enters more resource-intensive stages of development.

Gastrointestinal Absorption and Bioavailability Predictions

The prediction of gastrointestinal (GI) absorption and oral bioavailability is a key component of in silico ADME profiling. These properties are often estimated based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

For 7-AMINO-1H-BENZO[d] nih.govresearchgate.netOXAZIN-2(4H)-ONE, we can use its known chemical structure to predict these properties. Publicly available data from databases like PubChem provides computed physicochemical properties for this compound. nih.gov

Table 3: Predicted Physicochemical and ADME Properties of 7-AMINO-1H-BENZO[d] nih.govresearchgate.netOXAZIN-2(4H)-ONE

PropertyPredicted ValueSource
Molecular Weight164.16 g/mol PubChem nih.gov
XLogP30.4PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Topological Polar Surface Area64.4 ŲPubChem nih.gov

Based on these predicted properties, 7-AMINO-1H-BENZO[d] nih.govresearchgate.netOXAZIN-2(4H)-ONE adheres to Lipinski's Rule of Five (Molecular Weight < 500, logP < 5, Hydrogen Bond Donors ≤ 5, Hydrogen Bond Acceptors ≤ 10), which suggests a higher likelihood of good oral bioavailability. The low molecular weight and moderate polar surface area are also indicative of favorable absorption characteristics. However, it is important to note that these are theoretical predictions and would require experimental validation.

Biological Activities and Mechanistic Insights of 7 Amino 1h Benzo D 1 2 Oxazin 2 4h One Analogs in Vitro Studies

Antimicrobial Activity (Antibacterial, Antifungal)

Analogs of 7-amino-1H-benzo[d] target.re.krnih.govoxazin-2(4H)-one have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy of these compounds is closely linked to their chemical structure, which can be modified to enhance potency and selectivity.

Inhibition Mechanisms against Bacterial and Fungal Pathogens (e.g., DNA Gyrase, TetR)

The antimicrobial action of benzoxazinone (B8607429) analogs is often rooted in their ability to inhibit essential microbial enzymes. One of the key targets for this class of compounds is methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis in bacteria. target.re.krnih.gov By inhibiting MetRS, these analogs can effectively halt bacterial growth. nih.gov For instance, L-methionine hydroxamate, a methionine analog, has been identified as a potent inhibitor of E. coli methionyl-tRNA synthetase. nih.gov Stable analogues of methionyl adenylate have also been shown to strongly inhibit the aminoacylation activity of MetRS isolated from various microorganisms, including Escherichia coli and Mycobacterium tuberculosis. nih.gov

Beyond enzyme inhibition, some heterocyclic compounds with structural similarities to benzoxazinones, such as benzimidazoles, have been shown to interfere with other critical bacterial processes. These can include the inhibition of quorum sensing, a cell-to-cell signaling mechanism that controls virulence factor production and biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov

In Vitro Efficacy against Specific Microbial Strains (e.g., E. coli, S. aureus, K. pneumonia, P. aeruginosa)

The in vitro antimicrobial activity of 7-amino-1H-benzo[d] target.re.krnih.govoxazin-2(4H)-one analogs and related compounds has been evaluated against a panel of clinically relevant microbial strains. For example, newly synthesized 7-chloro-2-methyl-4H-benzo[d] target.re.krnih.gov-oxazin-4-one derivatives have shown significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 9 mg/mL. gsconlinepress.com Similarly, other benzoxazinone derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net

The following table summarizes the in vitro antimicrobial activity of selected benzoxazinone analogs and related heterocyclic compounds against various microbial strains.

Compound/AnalogMicrobial StrainActivity/MeasurementReference
7-Chloro-2-Methyl-4H-benzo[d] target.re.krnih.gov-Oxazin-4-oneKlebsiella pneumoniaSignificant activity (MIC: 6-9 mg/mL) gsconlinepress.com
7-Chloro-2-Methyl-4H-benzo[d] target.re.krnih.gov-Oxazin-4-oneStaphylococcus aureusSignificant activity (MIC: 6-9 mg/mL) gsconlinepress.com
7-Chloro-2-Methyl-4H-benzo[d] target.re.krnih.gov-Oxazin-4-onePseudomonas aeruginosaSignificant activity (MIC: 6-9 mg/mL) gsconlinepress.com
L-methionine hydroxamateE. coli JM 109Growth inhibition nih.gov
L-methionine hydroxamateP. vulgaris 6059Growth inhibition nih.gov
L-methionine hydroxamateC. freundii 8090Growth inhibition nih.gov
Benzimidazole derivativesB. subtilisSignificant antimicrobial potential nih.gov
Benzimidazole derivativesP. aeruginosaSignificant antimicrobial potential nih.gov

Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

In addition to their antimicrobial properties, analogs of 7-amino-1H-benzo[d] target.re.krnih.govoxazin-2(4H)-one have emerged as promising candidates for cancer therapy. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines through the modulation of key cellular pathways and the inhibition of enzymes critical for cancer cell survival.

Modulation of Cellular Signaling Pathways

Benzoxazinone derivatives have been shown to exert their anticancer effects by interfering with cellular signaling pathways that are often dysregulated in cancer. For instance, some 2H-benzo[b] target.re.krnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been found to induce apoptosis in cancer cells. nih.gov These compounds can elevate levels of reactive oxygen species (ROS), leading to DNA damage and autophagy, which are cellular processes that can trigger programmed cell death. nih.gov Furthermore, certain benzoxazinone analogs have been observed to induce cell cycle arrest and apoptosis in liver cancer cells, accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org

Enzyme Inhibition in Cancer Biology (e.g., Methionyl-tRNA Synthetase)

Similar to their antimicrobial mechanism, the inhibition of methionyl-tRNA synthetase (MetRS) is also a key strategy for the anticancer activity of some benzoxazinone analogs. target.re.kr As this enzyme is essential for protein synthesis, its inhibition can lead to the arrest of cancer cell growth and proliferation. target.re.krnih.gov

The antiproliferative potential of various benzoxazinone analogs has been evaluated against a range of human cancer cell lines. For example, a series of 7-nitro-2-aryl-4H-benzo[d] target.re.krnih.govoxazin-4-ones displayed significant cytotoxic potential against HeLa (human cervical cancer) cells. nih.govresearchgate.net Some of these compounds showed an inhibition of cell viability ranging from 28.54% to 44.67%. nih.gov Another study on 4H-benzo[d] target.re.krnih.govoxazines demonstrated potent inhibition of cell proliferation in breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3, with IC50 values as low as 0.09 µM in SKBR-3 cells. nih.gov

The table below presents the in vitro anticancer activity of selected benzoxazinone analogs.

Compound/AnalogCancer Cell LineActivity/Measurement (IC50)Reference
7-nitro-2-aryl-4H-benzo[d] target.re.krnih.govoxazin-4-ones (3a, 3c, 3k)HeLaInhibition of cell viability (28.54% - 44.67%) nih.gov
2H-benzo[b] target.re.krnih.govoxazin-3(4H)-one derivatives (14b, 14c)A549 (lung)IC50: 7.59 ± 0.31 µM and 18.52 ± 0.59 µM nih.gov
4H-benzo[d] target.re.krnih.govoxazines (Compound 16)SKBR-3 (breast)IC50: 0.09 µM nih.gov
4H-benzo[d] target.re.krnih.govoxazines (Compound 24)CAMA-1 (breast)IC50: 0.16 µM nih.gov
4H-benzo[d] target.re.krnih.govoxazines (Compound 25)MCF-7 (breast)IC50: 0.30 µM nih.gov
4H-benzo[d] target.re.krnih.govoxazines (Compound 26)HCC1954 (breast)IC50: 0.51 µM nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Several analogs of 7-amino-1H-benzo[d] target.re.krnih.govoxazin-2(4H)-one have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals and reduce oxidative stress is a significant aspect of their biological profile, often complementing their anticancer activities. nih.govresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases, including cancer. researchgate.netantiox.org

The table below summarizes the antioxidant activity of selected benzoxazinone analogs.

Compound/AnalogAssayActivity/MeasurementReference
7-nitro-2-aryl-4H-benzo[d] target.re.krnih.govoxazin-4-ones (3a-k)DPPH free radical scavengingPercent inhibition: 34.45% - 85.93% nih.govresearchgate.net
Trihydroxy substituted benzothiazole-2-carboxamide 29DPPH free radical scavenging & Ferric reducing antioxidant power (FRAP)Significantly more potent than BHT mdpi.com

Enzyme Inhibition Beyond Cancer and Antimicrobial Contexts

Analogs of 7-amino-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one have demonstrated a capacity for inhibiting various enzymes, extending their biological relevance beyond the realms of oncology and infectious diseases. In vitro studies have highlighted their potential as inhibitors of enzymes implicated in neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Acetylcholinesterase Inhibition

Certain benzoxazine (B1645224) derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.

A novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE) researchgate.net. Among the tested compounds, two derivatives, 7a and 7d , emerged as the most active, exhibiting significant inhibitory profiles. Kinetic analysis revealed that these compounds act as non-competitive inhibitors of AChE researchgate.net. Their binding mode is suggested to be similar to that of the established drug donepezil, indicating interaction with key residues within the enzyme's active site researchgate.net.

In a separate study, compounds incorporating both benzothiazole and benzo nih.govnih.govoxazin-3(4H)-one moieties were synthesized and evaluated for their acetylcholinesterase inhibitory activity. Two of these compounds, 6d and 6f , demonstrated notable inhibitory effects against AChE nih.gov.

Table 1: Acetylcholinesterase Inhibition by Benzoxazine Analogs
Compound% AChE Inhibition at 100 μMKi (μM)Reference
7a79.94 ± 2.7220.3 ± 0.9 researchgate.net
7d80.03 ± 1.0020.2 ± 0.9 researchgate.net
Donepezil (Reference)95.96 ± 0.45- researchgate.net

Glycosidase Inhibition and Glucose Uptake Modulation (In Vitro)

Derivatives of the 1,3-benzoxazine scaffold have been explored for their potential in managing hyperglycemia by inhibiting glycosidases, enzymes responsible for the breakdown of carbohydrates. A library of novel 1,3-benzoxazine-based aglycones was synthesized and screened for their inhibitory activity against α-amylase and α-glucosidase nih.govplos.org.

The study found that these synthetic aglycones inhibited both enzymes with IC₅₀ values ranging from 11 µM to 60 µM nih.govplos.org. Notably, the compound 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenol (compound 7) displayed significant inhibition of both α-amylase and α-glucosidase, with IC₅₀ values of 11 µM and 11.5 µM, respectively nih.govplos.org. This activity was found to be more potent than that of acarbose, a clinically used α-glucosidase inhibitor. The research suggests that these compounds could potentially modulate glucose uptake, presenting a possible avenue for the management of type 2 diabetes nih.govplos.org.

Table 2: Glycosidase Inhibition by a Benzoxazine Analog
CompoundTarget EnzymeIC₅₀ (μM)Reference
4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenolα-amylase11 nih.govplos.org
α-glucosidase11.5 nih.govplos.org

Protease Inhibition (e.g., Human Leukocyte Elastase, Serine Proteases)

Substituted 4H-3,1-benzoxazin-4-ones have been identified as competitive inhibitors of several serine proteases, including human leukocyte elastase (HLE), porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A alpha nih.govresearchgate.net. HLE is a key enzyme involved in the pathology of various inflammatory diseases. The most potent inhibitors in this class of compounds exhibit Kᵢ values in the range of 10⁻⁷ to 10⁻⁸ M nih.govresearchgate.net. The inhibitory mechanism is proposed to involve the interaction of the partially polarized carbonyl group of the benzoxazinone ring with the charge relay system of the serine protease nih.gov.

Furthermore, a series of 4H-3,1-benzoxazin-4-one derivatives were synthesized and evaluated as inhibitors of Cathepsin G (CatG), another serine protease implicated in inflammatory processes. Several of these derivatives were identified as potent CatG inhibitors, with IC₅₀ values ranging from 0.84 to 5.5 μM researchgate.net. The most active compound demonstrated significant selectivity for CatG over other serine proteases like thrombin and factor XIa researchgate.net.

Table 3: Protease Inhibition by Benzoxazinone Analogs
Compound ClassTarget EnzymeInhibition Constant (Ki)IC₅₀ (μM)Reference
Substituted 4H-3,1-benzoxazin-4-onesHuman Leukocyte Elastase10⁻⁷ - 10⁻⁸ M- nih.govresearchgate.net
Substituted 4H-3,1-benzoxazin-4-one derivativesCathepsin G-0.84 - 5.5 researchgate.net

Anti-inflammatory Pathways (Mechanistic In Vitro Investigations)

The anti-inflammatory potential of benzoxazinone analogs has been investigated through in vitro studies focusing on their impact on key inflammatory pathways. A series of 2H-1,4-benzoxazin-3(4H)-one derivatives, modified with a 1,2,3-triazole moiety, were synthesized and screened for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells nih.gov. Several of these compounds effectively reduced the production of nitric oxide (NO), a key inflammatory mediator, and significantly decreased the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.gov.

In another study, a 3-(arylideneamino)‐phenylquinazoline-4(3H)-one derivative, synthesized from a 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one intermediate, demonstrated significant anti-inflammatory activity in endotoxin-stimulated RAW 264.7 murine macrophages uludag.edu.tr. This compound was found to inhibit the expression of TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) uludag.edu.tr. The underlying mechanism appears to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response uludag.edu.tr.

Antiplatelet Aggregation Mechanisms (In Vitro)

The potential of benzoxazinone derivatives to inhibit platelet aggregation has been the focus of in vitro investigations. A series of novel 4,7-disubstituted-2H-benzo[b] nih.govnih.gov-oxazin-3(4H)-one derivatives were synthesized and evaluated as platelet aggregation inhibitors nih.gov. Among the synthesized compounds, compound 9u was identified as the most potent inhibitor of platelet aggregation, with an IC₅₀ value of 9.20 μM, which is comparable to that of aspirin (IC₅₀ = 7.07 μM) used as a positive control nih.gov.

Molecular docking studies suggest that these compounds may exert their antiplatelet effect by acting as antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor nih.gov. The GPIIb/IIIa receptor plays a crucial role in the final common pathway of platelet aggregation. By binding to this receptor, the benzoxazinone derivatives may prevent the binding of fibrinogen, thereby inhibiting the cross-linking of platelets and subsequent thrombus formation nih.gov. Another study also highlighted the antiplatelet activity of amino acid ester derivatives of some oxazines researchgate.net.

Table 4: Antiplatelet Aggregation Activity of a Benzoxazinone Analog
CompoundIC₅₀ (μM)Proposed MechanismReference
9u9.20GPIIb/IIIa antagonist nih.gov
Aspirin (Reference)7.07- nih.gov

Structure Activity Relationship Sar Studies for 7 Amino 1h Benzo D 1 2 Oxazin 2 4h One Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of 7-amino-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one derivatives can be significantly modulated by the introduction of various substituents on the benzoxazinone (B8607429) core and the amino group. Research has shown that the nature and position of these substituents play a pivotal role in determining the compounds' efficacy against different biological targets, including enzymes and microbial pathogens.

For instance, in a series of benzoxazinone derivatives synthesized as α-chymotrypsin inhibitors, the presence of substituents on the benzene (B151609) ring was found to reduce the inhibitory potential. nih.gov However, the introduction of a fluoro group at the phenyl substituent increased the inhibitory potential, followed by chloro and bromo substituents. nih.gov Compounds with strong electron-donating or withdrawing groups on the phenyl substituent showed good inhibitory potential, with the order of activity being ortho > meta > para. nih.gov

In the context of antimicrobial activity, derivatives of 1,4-benzoxazine have shown effects against various Gram-positive and Gram-negative bacteria, as well as some Candida species. ijnc.ir The introduction of different substituents can modulate this activity. For example, certain 2-sec-amino-4H-3,1-benzoxazin-4-one derivatives have been evaluated for their inhibitory effects. ijnc.ir

The following table summarizes the impact of different substituents on the biological activity of benzoxazinone derivatives based on available research:

Core Structure Substituent Position Impact on Biological Activity Biological Target
BenzoxazinoneFluoroPhenylIncreased inhibitory potentialα-chymotrypsin
BenzoxazinoneChloroPhenylModerate inhibitory potentialα-chymotrypsin
BenzoxazinoneBromoPhenylLower inhibitory potentialα-chymotrypsin
BenzoxazinoneStrong electron-donating/withdrawing groupsPhenyl (ortho)Highest inhibitory potentialα-chymotrypsin
BenzoxazinoneStrong electron-donating/withdrawing groupsPhenyl (meta)Moderate inhibitory potentialα-chymotrypsin
BenzoxazinoneStrong electron-donating/withdrawing groupsPhenyl (para)Lowest inhibitory potentialα-chymotrypsin

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral compounds. For benzoxazinone derivatives that possess stereocenters, the specific stereoisomer can determine the potency and efficacy of the molecule. This is often due to the stereospecific nature of interactions with biological targets such as enzymes and receptors.

While direct studies on the stereochemistry of 7-amino-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one are not extensively available in the public domain, the principles of stereoselectivity are well-established for other chiral heterocyclic compounds. For many classes of compounds, one enantiomer or diastereomer exhibits significantly higher biological activity than its counterpart(s). mdpi.com This difference in activity can be attributed to a better fit of the active stereoisomer into the binding site of a protein, leading to a more stable and effective interaction.

The synthesis of benzoxazinone derivatives can result in racemic mixtures, and the separation of individual stereoisomers is often necessary to evaluate their distinct biological profiles. The differential activity of stereoisomers underscores the importance of considering the three-dimensional structure in drug design and development. For instance, in a study of nature-inspired chiral compounds, it was found that stereochemistry is a driver for potency and can affect protein transport systems, resulting in a stereospecific uptake of drugs. mdpi.com

Correlation between Molecular Features and Pharmacological Receptor/Enzyme Binding Affinities

For example, a series of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones were synthesized and evaluated as potential anticancer and antioxidant agents. nih.gov Docking studies revealed that compounds with higher affinity had a better inhibition constant. nih.gov This suggests that specific substitutions on the benzoxazinone core can lead to more effective binding to the target protein.

In another study focusing on adenosine (B11128) receptor affinity, derivatives of xanthine (B1682287) were synthesized and evaluated. nih.gov The results showed that the presence of a 1-butyl group decreased the affinity for the A1 receptor by at least a factor of 10, highlighting the importance of substituents at specific positions. nih.gov

The following table provides a summary of the correlation between molecular features and binding affinities for benzoxazinone and related heterocyclic derivatives:

Compound Class Molecular Feature Biological Target Impact on Binding Affinity
7-Nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-onesSpecific aryl substitutionsAnticancer targetHigher affinity and lower inhibition constant
Xanthine derivatives1-Butyl groupA1 adenosine receptorDecreased affinity
Benzoxazinone derivativesSubstituents on benzene ringα-chymotrypsinModulated inhibitory potential

These studies collectively demonstrate that the biological activity and pharmacological profile of 7-amino-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one derivatives are intricately linked to their molecular structure. A thorough understanding of these structure-activity relationships is essential for the rational design of new and more effective therapeutic agents based on the benzoxazinone scaffold.

Applications of 7 Amino 1h Benzo D 1 2 Oxazin 2 4h One in Advanced Chemical Research

Intermediates in Organic Synthesis of Complex Heterocycles

The benzoxazinone (B8607429) scaffold is a well-established intermediate in the synthesis of more complex heterocyclic systems. The structural framework of compounds like 7-AMINO-1H-BENZO[d]OXAZIN-2(4H)-ONE allows for ring-opening and ring-transformation reactions to build diverse molecular architectures, particularly other classes of nitrogen-containing heterocycles.

One of the key synthetic utilities of 1H-benzo[d]oxazine-2,4-diones, a closely related class, is their ability to release carbon dioxide, which drives their transformation into a wide variety of other heterocyclic molecules. This reactivity is leveraged to produce compounds with significant biological activity. For example, isatoic anhydride, the parent compound of the 1H-benzo[d]oxazine-2,4-dione family, serves as a crucial precursor for synthesizing quinazolinone-based pharmaceutical drugs, including methaqualone.

Research on substituted benzoxazinones further illustrates their role as synthetic intermediates. In one study, a related compound, 7-chloro-2-methyl-4H-benzo[d]-oxazin-4-one, was synthesized and subsequently converted into 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one through a reaction with hydrazine (B178648) hydrate. This reaction demonstrates a common pathway where the oxazine (B8389632) ring is transformed into the medicinally important quinazolinone core. The amino group on the benzene (B151609) ring of the title compound provides an additional reactive handle for creating a wide array of substituted heterocyclic derivatives.

Table 2: Examples of Benzoxazinone Derivatives as Synthetic Intermediates
Starting Material (Benzoxazinone Derivative)Reagent(s)Product (Complex Heterocycle)Reference
Isatoic AnhydrideVariousQuinazolinone-based drugs (e.g., Methaqualone)
7-Chloro-2-methyl-4H-benzo[d]-oxazin-4-oneHydrazine Hydrate3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one

Precursors for Functional Materials and Electronic Systems

The benzoxazine (B1645224) ring system is noted for its presence in various advanced materials. Specifically, the 4H-benzo[d]oxazine core is a structural component in the development of heat-resistant and electronic materials. The inherent thermal stability and defined electronic characteristics of this heterocyclic scaffold make it an attractive building block for creating robust polymers and functional organic systems.

The incorporation of the 7-amino-1H-benzo[d]oxazin-2(4H)-one moiety into polymer chains or other macromolecular structures could impart desirable properties. The amino group offers a convenient site for polymerization or for grafting onto other material backbones. The rigid, aromatic nature of the benzoxazinone unit can contribute to enhanced thermal stability and mechanical strength in the resulting materials.

Table 3: Potential Applications in Materials Science
Material TypeRole of the Benzoxazinone CoreReference
Heat-Resistant Materials Provides thermal stability due to its rigid, fused-ring structure.
Electronic Materials The aromatic system possesses electronic properties suitable for use in organic electronics.

Molecular Probes for Biological Systems and Mechanistic Studies

The functional groups on 7-AMINO-1H-BENZO[d]OXAZIN-2(4H)-ONE make it a candidate for development into molecular probes for studying biological systems. The primary amino group is a key reactive site that can participate in nucleophilic substitution and acylation reactions. This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, or for linking the scaffold to other molecules designed to interact with specific biological targets.

By modifying the amino group, researchers can create tools to investigate enzyme mechanisms or cellular pathways. For example, research on aminoacyl-tRNA synthetase (aaRS) inhibitors has utilized a structurally similar 7-amino-5-hydroxymethyl-benzimidazole scaffold. In these studies, the exocyclic amine of the heterocyclic base was shown to be crucial for mimicking interactions with the target enzyme. This principle demonstrates how the amino-benz-heterocyclic motif, present in 7-AMINO-1H-BENZO[d]OXAZIN-2(4H)-ONE, can be exploited to design probes that fit into specific biological binding sites to study their function and mechanism.

Sensor Development (e.g., Gas Detection)

While the benzoxazinone scaffold has been applied in the field of electronic materials, its specific use in the development of sensors, such as those for gas detection, is not widely documented in the available scientific literature. The electronic properties of the conjugated system could theoretically be modulated by the adsorption of analytes, suggesting a potential for sensor applications. However, dedicated research focusing on 7-AMINO-1H-BENZO[d]OXAZIN-2(4H)-ONE or its close derivatives for this purpose has not been prominently reported.

Q & A

Q. What are the recommended synthetic routes for 7-amino-1H-benzo[d][1,3]oxazin-2(4H)-one?

A carbonylation-cyclization domino reaction is a robust method for synthesizing benzoxazinone derivatives. Starting from ortho-bromophenols, the reaction proceeds via palladium catalysis under low CO pressure or using CO-releasing reagents (e.g., Mo(CO)₆, formic acid). Post-synthetic amination can introduce the amino group at position 6. Key considerations include solvent selection (DMF or DCM/EtOH mixtures), inert atmosphere, and monitoring via TLC .

Q. How can the purity and structural integrity of this compound be validated?

Standard analytical techniques include:

  • NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., NH₂ at δ 5.0–6.0 ppm, carbonyl at ~170 ppm in ¹³C NMR).
  • Mass spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns.
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing data with literature (e.g., Reaxys or SciFinder) ensures accuracy .

Q. What safety protocols are essential when handling intermediates during synthesis?

Sodium hydride (NaH), commonly used in heterocycle synthesis, requires strict moisture-free conditions and slow addition to avoid exothermic reactions. Proper PPE (gloves, goggles) and fume hoods are mandatory. Waste disposal must follow institutional guidelines for reactive chemicals .

Q. How can researchers design a preliminary bioactivity screening for this compound?

Use in vitro assays targeting enzymes or receptors relevant to benzoxazinone’s known activities (e.g., antimicrobial or anticancer targets). Prioritize cell viability assays (MTT) and enzyme inhibition studies (IC₅₀ determination). Dose-response curves and positive controls (e.g., known inhibitors) are critical for reliability .

Advanced Research Questions

Q. How can regioselective functionalization of the benzoxazinone core be achieved?

Advanced strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to install substituents at specific positions.
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction at position 7.
  • Protection-deprotection : Temporarily block the amino group to prevent side reactions during oxidation or alkylation .

Q. What computational methods predict the compound’s reactivity and stability?

Density Functional Theory (DFT) calculations can model:

  • Tautomerism : Evaluate the stability of keto-enol forms.
  • Reaction pathways : Simulate intermediates in domino reactions.
  • Non-covalent interactions : Assess binding affinities for drug design. Tools like Gaussian or ORCA are recommended .

Q. How do structural modifications impact biological activity?

A SAR study comparing analogs (Table 1) reveals:

Modification SiteSubstituentActivity Trend (IC₅₀, μM)
Position 7-NH₂High antimicrobial
Position 8-ClImproved lipophilicity
Data from analogs like 8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one suggest electron-withdrawing groups enhance bioactivity .

Q. What advanced techniques resolve discrepancies in spectral data across literature sources?

Combine:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals.
  • X-ray crystallography : Resolve ambiguities in tautomeric forms.
  • High-resolution MS (HRMS) : Confirm molecular formulas. Cross-validate with databases (e.g., PubChem) to address inconsistencies .

Q. How can environmental degradation pathways of this compound be studied?

Use microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption on indoor surfaces. Simulate oxidative degradation with ozone or UV light, analyzing products via LC-MS. Compare degradation rates in aqueous vs. organic matrices .

Q. What experimental design principles optimize reaction yields in scaled-up syntheses?

Apply chemometric approaches:

  • Design of Experiments (DoE) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions.
  • Multivariate analysis : Use software (e.g., MODDE) to model interactions between variables.
    Pilot studies under inert atmospheres (argon) reduce side reactions .

Methodological Resources

  • Foundational Texts :
    • Advanced Organic Chemistry: Reactions and Synthesis (Carey & Sundberg) for mechanistic insights .
    • Chemistry: The Molecular Nature of Matter and Change (Silberberg) for experimental design principles .
  • Databases :
    • SciFinder : Prioritize peer-reviewed journals over commercial databases for spectral data .
    • Reaxys : Search reaction conditions using SMILES notation .

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7-AMINO-1H-BENZO[d][1,3]OXAZIN-2(4H)-ONE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.